Bienvenue dans la boutique en ligne BenchChem!

Reboxetine mesylate

Norepinephrine Transporter Selectivity Ratio Binding Affinity

Reboxetine mesylate is a highly selective norepinephrine transporter (NET) inhibitor with a SERT/NET ratio of ~40, enabling confident attribution of effects to NET blockade without serotonergic or off-target interference (Ki >1,000 nM at muscarinic, H1, α1 receptors). With >94% oral bioavailability and high aqueous solubility (82 mg/mL), it is the preferred tool compound for in vivo behavioral research and PET radioligand development. Supplied as reference-grade material (≥98% purity) for analytical method validation and QC.

Molecular Formula C20H27NO6S
Molecular Weight 409.5 g/mol
CAS No. 141425-90-3
Cat. No. B137930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReboxetine mesylate
CAS141425-90-3
Synonyms2-((2-ethoxyphenoxy)benzyl)morpholine methanesulfonate
reboxetine
reboxetine mesylate
Vestra
Molecular FormulaC20H27NO6S
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O
InChIInChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1
InChIKeyCGTZMJIMMUNLQD-STYNFMPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Reboxetine Mesylate CAS 141425-90-3: Baseline Pharmacological and Physical-Chemical Profile


Reboxetine mesylate (CAS 141425-90-3) is a morpholine derivative that functions as a selective norepinephrine reuptake inhibitor (NRI). Its primary mechanism involves potent inhibition of the norepinephrine transporter (NET) with minimal off-target interactions. In vitro studies report a Ki of 1.1 nM for rat NET, with 129 nM and >10,000 nM for serotonin (SERT) and dopamine (DAT) transporters, respectively . In human recombinant systems, Ki values are 11 nM for NET, 440 nM for SERT, and >10,000 nM for DAT [1]. Reboxetine mesylate is characterized by high aqueous solubility (>20 mg/mL) and high oral bioavailability (>94%), with linear pharmacokinetics observed in healthy volunteers at doses of 1–5 mg [2]. The mesylate salt form (molecular weight 409.5 g/mol) provides enhanced water solubility compared to the free base, facilitating formulation for both in vitro and in vivo research applications .

Why Reboxetine Mesylate Cannot Be Simply Substituted with Other NRIs


Reboxetine mesylate cannot be interchangeably substituted with other norepinephrine reuptake inhibitors (NRIs) such as atomoxetine, viloxazine, or desipramine due to substantial quantitative differences in molecular selectivity profiles, off-target receptor interactions, and clinical outcome patterns. While all NRIs share NET inhibition as a common mechanism, the magnitude of selectivity for NET over SERT and DAT varies by orders of magnitude across compounds. For instance, reboxetine exhibits a SERT/NET selectivity ratio of approximately 40, whereas atomoxetine shows a ratio of 15, and viloxazine demonstrates a ratio of 111 [1]. These differences in molecular pharmacology translate into distinct clinical side effect profiles and tolerability outcomes [2]. Furthermore, reboxetine's weak affinity (Ki > 1,000 nM) for muscarinic, histaminergic H1, and adrenergic α1 receptors distinguishes it from tricyclic NRIs like desipramine, which retain significant off-target binding and associated adverse effects [3]. The specific mesylate salt form of reboxetine also confers physicochemical properties, including high aqueous solubility and defined stability profiles, that differ from alternative salt forms or free bases, directly impacting experimental reproducibility and formulation feasibility .

Reboxetine Mesylate Quantitative Differentiation Evidence Guide


Comparative NET Binding Affinity and Selectivity Profile: Reboxetine vs. Atomoxetine, Viloxazine, and Desipramine

Reboxetine mesylate demonstrates a distinct selectivity profile for the norepinephrine transporter (NET) relative to serotonin (SERT) and dopamine (DAT) transporters compared to other NRIs. In human recombinant systems, reboxetine exhibits Ki values of 11 nM for NET, 440 nM for SERT, and >10,000 nM for DAT, yielding a SERT/NET selectivity ratio of 40 [1]. In contrast, atomoxetine displays a SERT/NET ratio of 15 (Ki: NET 5 nM, SERT 77 nM), while viloxazine shows a ratio of 111 (Ki: NET 2300 nM, SERT >10,000 nM in rat hypothalamic synaptosomes) [2]. Desipramine, a tricyclic NRI, has Ki values of 4 nM for NET, 61 nM for SERT, and 78,720 nM for DAT, yielding a SERT/NET ratio of 15 [3]. Notably, reboxetine demonstrates >1,000-fold selectivity for NET over muscarinic, histaminergic H1, adrenergic α1, and dopaminergic D2 receptors (Ki > 1,000 nM), a property not shared by desipramine or imipramine [4].

Norepinephrine Transporter Selectivity Ratio Binding Affinity

Functional NET Inhibition Potency: IC50 Comparison of Reboxetine vs. Desipramine

In functional synaptosomal uptake assays, reboxetine mesylate demonstrates potent and selective inhibition of norepinephrine uptake. Reboxetine inhibits [3H]NE uptake into rat hippocampal synaptosomes with an IC50 of 8.5 nM, whereas inhibition of [3H]DA and [3H]5-HT uptake requires substantially higher concentrations (IC50 = 89 μM and 6.9 μM, respectively), representing a >10,000-fold functional selectivity for NET over DAT and >800-fold over SERT [1]. In a direct comparative study, reboxetine exhibited an IC50 of 5.8 nM (range 1.7–20.0 nM) for NET inhibition, compared to desipramine's IC50 of 18.0 nM (range 10.0–31.0 nM), indicating approximately 3-fold higher functional potency for reboxetine under identical assay conditions [2]. Following chronic reboxetine treatment, the IC50 for reboxetine decreased to 2.0 nM, whereas desipramine's IC50 decreased to 2.8 nM, suggesting differential adaptive regulation of NET function [2].

Norepinephrine Reuptake Inhibition Synaptosomal Uptake Functional Assay

Off-Target Receptor Binding Profile: Reboxetine vs. Desipramine and Imipramine

Reboxetine mesylate exhibits a markedly cleaner off-target receptor binding profile compared to tricyclic antidepressants (TCAs) such as desipramine and imipramine. In a comprehensive screen of 39 receptor and 6 enzyme assays, reboxetine demonstrated weak affinity (Ki > 1,000 nM) for muscarinic, histaminergic H1, adrenergic α1, and dopaminergic D2 receptors [1]. This contrasts sharply with desipramine and imipramine, which retain clinically significant affinity for these receptor systems, contributing to anticholinergic side effects (dry mouth, constipation, urinary retention), antihistaminergic effects (sedation, weight gain), and cardiovascular effects (orthostatic hypotension) [2]. The clinical translation of this receptor selectivity is evident in tolerability data: in pooled analyses of 2,613 patients, reboxetine was better tolerated than the TCAs imipramine and desipramine, with lower rates of anticholinergic adverse events [3].

Receptor Selectivity Off-Target Binding Adverse Effect Profile

Social Functioning Outcomes: Reboxetine vs. Fluoxetine in Depressed Patients

Reboxetine demonstrates differential effects on social functioning compared to the SSRI fluoxetine, despite comparable efficacy on core depressive symptoms. In two clinical trials utilizing the Social Adaptation Self-evaluation Scale (SASS), reboxetine proved significantly more effective than fluoxetine in improving social functioning in patients with depression, even when no difference in efficacy was detectable by traditional symptom assessments (HAM-D) [1]. Reboxetine was also more effective than fluoxetine in rectifying social functioning in the subset of patients who remitted from an episode of major depression. Specifically, reboxetine improved patient motivation, energy, and self-perception [1]. A subsequent meta-analysis of 9 trials (n=2,641) comparing reboxetine to SSRIs confirmed comparable efficacy on depressive symptoms (response rates: 59.2% for reboxetine vs. 63.9% for SSRIs, p=0.118) but distinct side effect profiles, with reboxetine associated with higher rates of constipation, urinary hesitancy, and insomnia [2].

Social Functioning Quality of Life Patient-Reported Outcomes

Physicochemical and Formulation Properties: Reboxetine Mesylate Salt Advantages

Reboxetine mesylate salt offers distinct physicochemical advantages for research and formulation applications. The mesylate salt exhibits high aqueous solubility: 82 mg/mL in water and 82 mg/mL in DMSO at 25°C (equivalent to 200.24 mM), as determined by standardized solubility testing . This high solubility facilitates preparation of concentrated stock solutions for in vitro assays and enables flexible dosing in in vivo studies. The compound is commercially available with purity specifications exceeding 96% by HPLC, with some vendors providing material of ≥99% purity . Stability studies indicate that reboxetine mesylate is stable for up to 3 months at -20°C in solution, and the solid powder is stable for 3 years at -20°C [1]. These properties contrast with the free base form, which has lower aqueous solubility and may require more complex formulation approaches.

Solubility Stability Formulation Development

Optimal Research and Industrial Application Scenarios for Reboxetine Mesylate


In Vitro Pharmacological Studies Requiring Clean NET-Specific Inhibition

Reboxetine mesylate is the preferred tool compound for in vitro experiments where selective inhibition of the norepinephrine transporter (NET) is required without confounding activity at SERT, DAT, or off-target receptors. Its intermediate SERT/NET selectivity ratio (40) and weak affinity for muscarinic, histaminergic, and adrenergic receptors (Ki > 1,000 nM) ensure that observed effects can be confidently attributed to NET blockade rather than serotonergic modulation or off-target receptor interactions [1][2]. This is particularly critical in studies investigating the role of noradrenergic signaling in neuronal firing, synaptic plasticity, or downstream intracellular signaling cascades.

In Vivo Behavioral Studies Targeting Noradrenergic Modulation of Social Behavior and Motivation

Based on clinical evidence demonstrating superior improvement in social functioning compared to fluoxetine [1], reboxetine mesylate is uniquely positioned for preclinical research investigating the role of the noradrenergic system in social behavior, motivation, and anhedonia. Animal models of social interaction, effort-based decision-making, and reward processing can leverage reboxetine to dissect the specific contribution of NET inhibition to these behavioral domains, independent of serotonergic effects. The high oral bioavailability (>94%) and linear pharmacokinetics facilitate reliable dosing in rodent models [2].

Positron Emission Tomography (PET) Imaging Studies of NET Distribution

The reboxetine scaffold serves as the basis for development of PET radioligands targeting the norepinephrine transporter. Carbon-11 and fluorine-18 labeled reboxetine analogues have been synthesized and evaluated for in vivo imaging of NET distribution in the brain [1]. These radiotracers enable non-invasive quantification of NET density and occupancy in preclinical and clinical research settings, with applications in studying neurological and psychiatric disorders characterized by noradrenergic dysfunction. The high affinity and selectivity of the reboxetine pharmacophore for NET makes it an ideal starting point for radioligand development.

Reference Standard for Analytical Method Development and Quality Control

Reboxetine mesylate, available in high purity (>96-99% by HPLC), serves as a reliable reference standard for developing and validating analytical methods such as HPLC, LC-MS, and dissolution testing [1]. Its well-characterized physicochemical properties, including high aqueous solubility (82 mg/mL) and defined stability profile (3 months at -20°C in solution), make it suitable for use as a calibration standard in quantitative assays and for quality control of pharmaceutical formulations [2]. The mesylate salt form provides consistent and reproducible solubility characteristics essential for method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reboxetine mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.